molecular formula C13H8F3NO3 B11812143 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine

Cat. No.: B11812143
M. Wt: 283.20 g/mol
InChI Key: MKQBILHPPFWMPR-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is a chemical compound that features a trifluoromethoxy group attached to a benzoyl-pyridine structure. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a trifluoromethoxy group . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-3-methoxybenzoyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(2-Hydroxy-3-chlorobenzoyl)pyridine: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

[2-hydroxy-3-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-3-4-8(12(10)19)11(18)9-5-1-2-7-17-9/h1-7,19H

InChI Key

MKQBILHPPFWMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

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